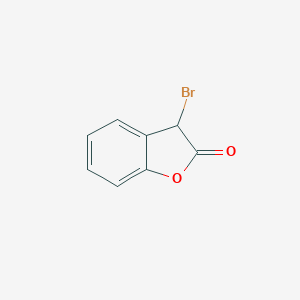

3-Bromo-2-coumaranone

Overview

Description

Synthesis Analysis

3-Bromo-2-coumaranone can be synthesized by the reaction of 3-hydroxycoumarin with a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst such as iron (III) chloride. The reaction proceeds through the bromination of the aromatic ring followed by cyclization of the resulting intermediate.Molecular Structure Analysis

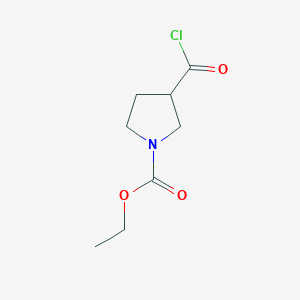

The molecular formula of 3-Bromo-2-coumaranone is C8H5BrO2 . Its average mass is 213.028 Da and its monoisotopic mass is 211.947281 Da . The structure of 3-Bromo-2-coumaranone includes an aromatic ring and a lactone group .Physical And Chemical Properties Analysis

3-Bromo-2-coumaranone has a molecular weight of 223.04 g/mol, a boiling point of 365°C, and a density of 1.68 g/cm³ at 25°C. This compound is soluble in organic solvents such as chloroform, ethyl acetate, and methanol.Scientific Research Applications

Allergenicity Testing

3-Bromo-2-coumaranone has been tested for allergenicity using the murine local lymph-node assay . This assay is a method used to identify substances that could cause allergic reactions .

Asymmetric α-Spirocyclopropanation

In a study published in Nature, 3-Bromo-2-coumaranone was used in the asymmetric α-spirocyclopropanation of oxindoles and benzofuranones via dynamic kinetic resolution . This process involves the successful dynamic kinetic resolution of racemic 3-bromobenzofuran-2-ones or 3-bromoindolin-2-ones .

Prodrug Delivery

3-Bromo-2-coumaranone has been used as a potential prodrug for the delivery of certain drugs. Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug.

Synthesis of Coumarin Derivatives

This compound has also been used as a building block in the synthesis of other coumarin derivatives with potential biological activities. Coumarin derivatives are a class of compounds that have been studied for their potential therapeutic effects.

Chemiluminescence Studies

3-Bromo-2-coumaranone has been used in studies investigating the chemiluminescence of novel 2-coumaranone derivatives . Chemiluminescence is the emission of light that occurs as a result of a chemical reaction .

Organic Synthesis

Due to its unique structure, 3-Bromo-2-coumaranone can be used in various organic synthesis processes . For example, it can be used in the synthesis of complex molecules, providing a new aminocatalytic cascade tool for efficient synthesis .

Safety and Hazards

Mechanism of Action

Target of Action

It has been tested for allergenicity , suggesting that it may interact with immune cells or proteins involved in the immune response.

Mode of Action

It has been suggested that it may act as an allergen Allergens typically function by binding to immune cells or proteins, triggering an immune response

Biochemical Pathways

Given its potential role as an allergen , it may be involved in immune response pathways. These could include the activation of T cells, B cells, or other immune cells, leading to the production of antibodies and inflammation.

Pharmacokinetics

Its solubility in ethyl acetate suggests that it may be well-absorbed in the body, but further studies are needed to confirm this and to determine its distribution, metabolism, and excretion.

Result of Action

As a potential allergen , it may trigger an immune response leading to symptoms such as inflammation, redness, itching, and swelling

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2-coumaranone. Factors such as temperature, pH, and the presence of other substances can affect its solubility, stability, and reactivity. For instance, it is recommended to be stored at a temperature of 2-8°C , suggesting that higher temperatures may affect its stability or efficacy

properties

IUPAC Name |

3-bromo-3H-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSVEBOOHMKMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393057 | |

| Record name | 3-Bromo-2-coumaranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115035-43-3 | |

| Record name | 3-Bromo-2-coumaranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

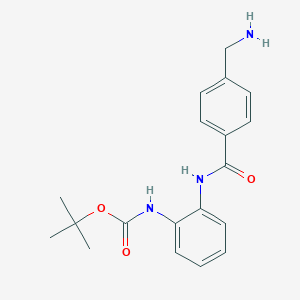

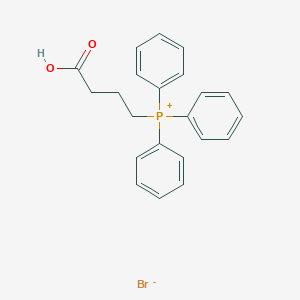

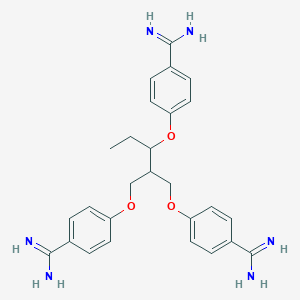

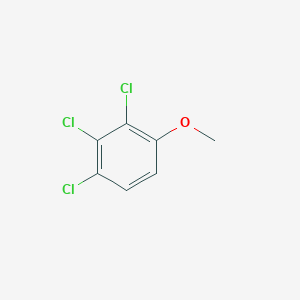

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the Local Lymph Node Assay (LLNA) in the context of contact allergy research?

A1: The LLNA is a well-established method for assessing the skin sensitization potential of chemicals. [, ] Unlike traditional animal tests, the LLNA is an in vivo assay that measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application. This immune response is a key event in the development of allergic contact dermatitis (ACD).

Q2: How can SAR models be used in conjunction with the LLNA to improve the safety assessment of chemicals?

A2: Structure-activity relationship (SAR) models are computational tools that predict the toxicity of a chemical based on its molecular structure. [, ] By combining SAR models with the LLNA, researchers can screen a larger number of chemicals for their sensitization potential in a more efficient and cost-effective manner. This approach can help identify potential contact allergens early in the development process, allowing for the design of safer alternatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B44131.png)